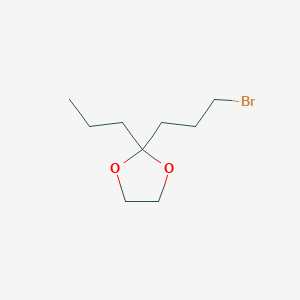

2-(3-Bromopropyl)-2-propyl-1,3-dioxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

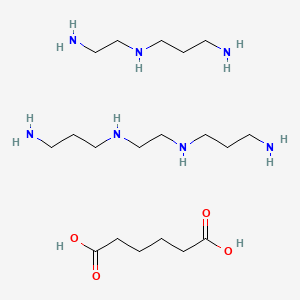

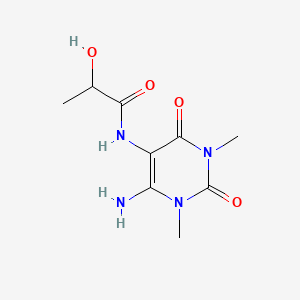

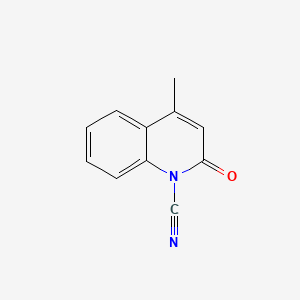

“2-(3-Bromopropyl)-2-propyl-1,3-dioxolane” is a chemical compound with the molecular formula C6H11BrO2 . It is a liquid at 20°C and has a molecular weight of 195.06 . It is colorless to yellow to orange in appearance .

Molecular Structure Analysis

The molecular structure of “2-(3-Bromopropyl)-2-propyl-1,3-dioxolane” consists of a dioxolane ring with a bromopropyl group attached . The presence of the bromine atom makes it a good leaving group, which can be useful in various chemical reactions .Physical And Chemical Properties Analysis

“2-(3-Bromopropyl)-2-propyl-1,3-dioxolane” is a liquid at 20°C . It has a boiling point of 88°C at 10 mmHg and a flash point of 88°C . The specific gravity at 20/20 is 1.44 and the refractive index is 1.48 .Applications De Recherche Scientifique

Renewable Gasoline, Solvents, and Fuel Additives : A study by Harvey, Merriman, and Quintana (2016) in "ChemSusChem" described the use of 2,3-Butanediol (2,3-BD), closely related to 1,3-dioxolanes, in the synthesis of fuel additives and solvents. They found that the dioxolane mixture could be used as a sustainable gasoline blending component and industrial solvent due to its high anti-knock index and low solubility in water (Harvey, Merriman, & Quintana, 2016).

Extraction of Biochemicals : Li, Zhu, Wu, and Liu (2013) developed an effective separation process to recover 2,3-butanediol from fermentation broth, utilizing a method that involves reactive-extraction with ion-exchange resin and n-Butylaldehyde. This study in the "Korean Journal of Chemical Engineering" highlighted the potential of dioxolane derivatives in biochemical extraction processes (Li, Zhu, Wu, & Liu, 2013).

Synthesis of Brominated Organic Compounds : Mekonnen et al. (2009) in "Synthetic Communications" described synthetic procedures for preparing compounds like 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one, starting from 2-bromomethyl-2-vinyl-1,3-dioxolane, a compound structurally related to 1,3-dioxolanes. These synthetic routes indicate the utility of dioxolane derivatives in organic synthesis (Mekonnen et al., 2009).

Reactions with Grignard Reagents : Westera, Blomberg, and Bickelhaupt (1974) studied the reaction of 2-ethyl-1,3-dioxolane with ethylmagnesium bromide in "Journal of Organometallic Chemistry." This research provides insights into the chemical behavior of dioxolanes in the presence of Grignard reagents, a fundamental aspect in organic synthesis (Westera, Blomberg, & Bickelhaupt, 1974).

Radical Vinylation : Kippo et al. (2014) in "Organic Chemistry Frontiers" explored the radical vinylation of 1,3-dioxolanes, demonstrating their potential in producing various vinyl compounds. The study highlights the versatility of dioxolanes in radical-based chemical synthesis (Kippo et al., 2014).

Synthesis of Methyl Vinyl Ketone Equivalents : Petroski (2002) in "Synthetic Communications" described the preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-hydroxy-2-butanone. These compounds are important as methyl vinyl ketone equivalents, a key component in organic synthesis (Petroski, 2002).

Safety And Hazards

Propriétés

IUPAC Name |

2-(3-bromopropyl)-2-propyl-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-2-4-9(5-3-6-10)11-7-8-12-9/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRNFOINQWRSFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(OCCO1)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopropyl)-2-propyl-1,3-dioxolane | |

CAS RN |

101650-18-4 |

Source

|

| Record name | 2-(3-Bromopropyl)-2-propyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101650-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazole, 4-[2-(methoxy-d3)ethyl]-3,5-dimethyl- (9CI)](/img/no-structure.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxamide](/img/structure/B566382.png)

![4-[2-(Methylamino)ethyl]pyridine dihydrochloride](/img/structure/B566383.png)